Bufencarb

Beschreibung

Historical Context of Carbamate (B1207046) Insecticides Research

The history of synthetic organic insecticides saw significant developments in the mid-20th century. Following the widespread use of organochlorine compounds like DDT, new classes of insecticides emerged, including organophosphates and carbamates. uminho.ptplantprotection.pltamu.edu Carbamate pesticides are derived from carbamic acid and function by inhibiting acetylcholinesterase, an enzyme crucial for nervous system function in insects. nih.govnih.govcymitquimica.comglobalscientificjournal.comepa.gov The introduction of carbaryl (B1668338) in 1956 marked a significant point in the history of carbamate insecticides, becoming one of the most widely used carbamates globally. nih.govnih.gov Research into carbamate insecticides, including Bufencarb, has been driven by the need for effective pest control in agriculture and public health. nih.govcymitquimica.com These compounds were developed to target the nervous system of insects, leading to paralysis and death. cymitquimica.comglobalscientificjournal.com Academic research has played a vital role in understanding the synthesis, mode of action, and environmental fate of these compounds. scielo.br

Scope and Significance of this compound Research

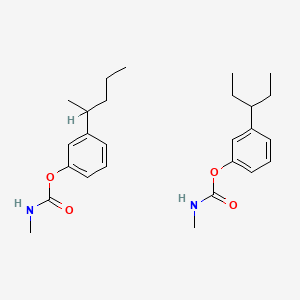

Research on this compound has encompassed various aspects of its chemistry and biological activity. Studies have investigated its physical and chemical properties, such as its melting point, density, boiling point, and solubility. nih.govcas.org this compound is known to be a mixture of isomers, with the main components being 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate. nih.govcymitquimica.comcas.orgherts.ac.ukcymitquimica.com Its mechanism of action as an acetylcholinesterase inhibitor has been a key area of study, understanding how it interacts with the enzyme to disrupt neurotransmission in insects. nih.govnih.govcymitquimica.comglobalscientificjournal.comepa.gov

The significance of this compound research lies in its contribution to the broader understanding of carbamate insecticides. Although considered obsolete in some regions, studies on this compound have provided insights into the characteristics and behavior of this class of compounds. herts.ac.uk Research has also explored its environmental fate, including its degradation in soil and potential for photodegradation. nih.govusu.edu Studies have also touched upon its presence in environmental matrices and the development of analytical methods for its detection. researchgate.net While some research has explored potential associations with health effects in epidemiological studies, the core academic focus on the compound itself remains centered on its chemical and biological interactions within a research context, distinct from safety or dosage recommendations. princeedwardisland.caunl.edubeyondpesticides.orgoccupationalcancer.ca

Detailed research findings on this compound's physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 40-45 °C or 26-39 °C | nih.govcas.org |

| Density | 1.031 at 25 °C | nih.gov |

| Boiling Point | 125-130 °C at 0.1 mm Hg or 125 °C | nih.govcas.org |

| Water Solubility | Less than 0.01% | nih.gov |

| Volatility | Moderate to low, or highly volatile | nih.govherts.ac.uk |

This compound is noted to be stable in neutral or acidic solutions, with the rate of hydrolysis increasing with higher pH or temperature. nih.gov It is soluble in most solvents but less so in aliphatic hydrocarbons. nih.gov

The mechanism of action involves the carbamoylation of the active sites of cholinesterases, leading to reversible inhibition of the enzyme. nih.govnih.govglobalscientificjournal.com This prevents the breakdown of acetylcholine (B1216132), causing its accumulation and overstimulation of the nervous system in insects. nih.govnih.govglobalscientificjournal.comepa.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-pentan-2-ylphenyl) N-methylcarbamate;(3-pentan-3-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTVVMGUDBRCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911919 | |

| Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8065-36-9, 11096-91-6 | |

| Record name | Bufencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8065-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bufencarb (ISO);reaction mass of 3-(1-methylbutyl)phenyl N-methylcarbamate and 3-(1-ethylpropyl)phenyl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Analog Design for Bufencarb

Novel Synthetic Routes and Strategies

Beyond the conventional methods for carbamate (B1207046) synthesis, ongoing research is directed towards developing novel routes aimed at enhancing efficiency, minimizing environmental impact, or achieving specific structural outcomes, such as controlling stereochemistry or incorporating diverse substituents scielo.brscielo.brgoogle.com. Investigations in this area explore alternative reagents, catalysts, and reaction conditions. For instance, synthetic pathways employing 1,1'-carbonyldiimidazole (B1668759) or sodium cyanate (B1221674) offer potential alternatives to traditional phosgene-based methods, often under milder conditions scielo.brscielo.br. The use of dithiocarbamates and reactions involving oximes also represent explored, albeit less conventional, strategies for carbamate formation scielo.brscielo.br. The development of multi-step synthetic sequences is also a key aspect of novel strategies, particularly for constructing complex molecules containing the carbamate moiety, as demonstrated in the synthesis of various biologically active compounds google.commdpi.com.

Stereochemical Considerations in Bufencarb Synthesis

This compound is recognized as a chiral compound, existing as a mixture of isomers smolecule.comresearchgate.net. The presence of the 1-methylbutyl and 1-ethylpropyl substituents on the phenyl ring introduces chiral centers. The primary components, (RS)-3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate, indicate at least one stereogenic center within the alkyl chains agropages.com.

In the synthesis of chiral compounds, controlling stereochemistry is paramount due to the potential for different stereoisomers to exhibit distinct biological activities researchgate.netgoogle.com. Achieving stereoselectivity in the synthesis of carbamates like this compound, which possess chiral centers in their alkyl substituents, typically necessitates the use of stereoselective reactions or the incorporation of chiral starting materials or catalysts google.comrsc.orgnih.gov. While the general principles of stereoselective synthesis are well-documented, detailed specific procedures for the stereoselective synthesis of this compound or its individual isomers are not extensively described in the provided search results. Nevertheless, the identification of this compound as a chiral compound highlights the potential importance of stereochemical control in its synthesis and the characterization of its properties researchgate.net. Methods for the separation or selective synthesis of individual stereoisomers are a significant area of research in chiral chemistry google.com.

Design and Synthesis of this compound Analogs for Mechanistic Probing

The design and synthesis of analogs of biologically active compounds such as this compound are essential for elucidating their mechanisms of action and for the potential development of new compounds with enhanced properties mdpi.comnih.govresearchgate.net. This compound analogs would involve structural modifications to the core carbamate structure or the attached phenyl and alkyl substituents. These modifications could include variations in the length or branching of the alkyl chains, the introduction of different functional groups onto the phenyl ring, or alterations to the carbamate group itself.

Structure-activity relationship (SAR) studies, which involve the synthesis of a series of analogs and the evaluation of their biological activity, are fundamental to this process mdpi.comnih.govresearchgate.netpreprints.org. By systematically modifying specific parts of the molecule and observing the resulting changes in biological activity, researchers can gain critical insights into the structural determinants necessary for interaction with a biological target and the subsequent biological response mdpi.comnih.govresearchgate.net.

For this compound, analog design aimed at mechanistic probing would likely focus on understanding how variations in the alkyl substituents on the phenyl ring influence its interaction with its biological target. The synthesis of these analogs would employ similar carbamate formation methodologies as used for this compound itself, but with appropriately modified starting materials scielo.brresearchgate.netscielo.br. Research findings on the synthesis and SAR of other carbamate-containing compounds or pesticides can offer valuable insights and synthetic strategies applicable to the design of this compound analogs mdpi.comnih.govresearchgate.net.

While detailed specific research findings on the synthesis and mechanistic probing using this compound analogs were not extensively covered in the search results, the general approach of designing and synthesizing analogs to explore SAR is a well-established practice in chemical biology and pesticide research mdpi.comnih.govresearchgate.netpreprints.org. Data generated from such studies are typically presented in tables that correlate the structures of the synthesized analogs with their observed biological activities, facilitating the identification of key structural features that govern activity mdpi.comnih.gov.

An illustrative example of how data from an analog study might be presented in a table is shown below (note: this is a conceptual example as detailed this compound analog data was not found):

| Analog Identifier | Structural Modification | Biological Activity (Relative to this compound) |

| Analog A | Alteration in alkyl chain length | Increased Activity |

| Analog B | Substitution on phenyl ring | Decreased Activity |

| Analog C | Modification of carbamate group | Modified Activity Profile |

The synthesis and study of such analogs enable researchers to systematically probe the relationship between the chemical structure of this compound and its biological effects, contributing to a deeper understanding of its mechanism of action and potentially informing the development of new, related compounds.

Molecular Mechanism of Action of Bufencarb

Cholinesterase Inhibition: Molecular Basis

The toxic effect of Bufencarb, typical of carbamate (B1207046) pesticides, stems mainly from its interaction with cholinesterase enzymes. nih.gov This interaction disrupts the normal process of neurotransmission at cholinergic synapses. nih.gov

Acetylcholinesterase (AChE) Binding Interactions and Reversibility

This compound acts as an inhibitor of acetylcholinesterase (AChE). alfa-chemistry.comguidetopharmacology.orgnih.gov The mechanism of inhibition involves the carbamoylation of the active site of the AChE enzyme. nih.gov This process forms an unstable complex with the enzyme. nih.gov

A key characteristic of carbamate inhibition of AChE, including that by this compound, is its reversible nature. nih.gov This reversibility distinguishes carbamates from organophosphate insecticides, which typically cause irreversible phosphorylation of the enzyme. The carbamoylated enzyme can undergo spontaneous reactivation.

The essential function of AChE is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby terminating the signal transmission at the synapse. nih.gov When AChE is inhibited by this compound, the breakdown of acetylcholine is prevented, leading to an accumulation of acetylcholine at the nerve and muscle junctions and in the central nervous system. nih.gov This excessive buildup of acetylcholine results in the continuous transmission of nerve impulses and overstimulation of cholinergic receptors throughout the central and peripheral nervous systems. nih.gov

This compound is described as a mixture of isomers, specifically a 3:1 mixture with 65% m-(1-Methylbutyl)phenyl methylcarbamate and m-(1-Ethylpropyl)phenyl methylcarbamate plus 35% structurally related inactive isomers. Phenyl carbamates, such as components of this compound, commonly feature alkyl groups at the meta position, which can contribute to enhanced AChE inhibition.

Butyrylcholinesterase (BChE) Inhibition and Comparative Analysis

Carbamate pesticides can also inhibit other types of cholinesterases, including butyrylcholinesterase (BChE), also known as pseudocholinesterase or plasma cholinesterase, which is found predominantly in the liver and plasma. Inhibition of BChE may occur and can serve as an indicator of exposure to cholinesterase-inhibiting pesticides. However, erythrocyte AChE activity is considered to more closely reflect neuronal AChE activity and is a better marker for neuronal physiological status compared to BChE. While carbamates are known to inhibit BChE, detailed comparative analysis data specifically on the inhibition kinetics or potency of this compound against AChE versus BChE were not extensively detailed in the provided research findings.

Non-Cholinesterase Mediated Mechanisms

Information specifically detailing non-cholinesterase mediated mechanisms of action for this compound, such as direct receptor interactions or modulation of signaling pathways and ion channels, is limited in the available search results.

Receptor Interactions and Signaling Pathway Modulation

While the primary mechanism involves inhibiting the enzyme that breaks down acetylcholine, leading to increased acetylcholine levels and subsequent overstimulation of acetylcholine receptors nih.gov, direct interactions of this compound itself with receptors or its modulation of signaling pathways beyond the cholinergic system were not specifically elaborated upon in the provided information. Some research on carbamates in general suggests that secondary targets, including other serine hydrolase enzymes and acetylcholine receptors, might be involved in non-cholinergic effects, but specific data for this compound were not presented.

Molecular Docking and Computational Approaches to Receptor Binding

Molecular docking and computational approaches have been employed in studies investigating the binding interactions of carbamate compounds with AChE. These studies have shown that carbamates can bind to the active catalytic site of AChE, involving interactions such as H-π and π-π interactions. These computational methods can help reveal potential mechanisms underlying differences in inhibition strength among pesticides. While this compound has been included in some computational studies alongside other compounds, detailed results specifically focusing on the molecular docking of this compound or its individual isomers with AChE or BChE, and the specific binding interactions observed, were not extensively provided in the analyzed search results.

Toxicological Mechanisms and Pathways of Bufencarb

General Toxicological Pathways at Cellular and Molecular Levels

The toxicity of carbamates, including Bufencarb, extends beyond their primary neurotoxic effects and can induce a range of cellular and molecular disturbances. These pathways are often interconnected, contributing to a cascade of events that can lead to cellular dysfunction and death.

Exposure to carbamate (B1207046) insecticides is widely associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This overproduction of ROS can lead to damage of vital cellular components, including lipids, proteins, and DNA. nih.gov

Studies on various carbamates have demonstrated their capacity to generate an excess of ROS. nih.gov For instance, research on carbofuran (B1668357), another carbamate insecticide, has shown that it can cause a significant increase in lipid peroxidation in the brain of rats. jpmsonline.com This process of lipid peroxidation can compromise the integrity of cell membranes.

In response to this oxidative challenge, cells typically mount an antioxidant defense. This involves the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net Research on carbofuran has shown that its administration can lead to an induction in the activities of SOD and catalase in rat brains, indicating an adaptive response to the increased oxidative stress. jpmsonline.com Similarly, studies on other carbamates have noted alterations in the levels of glutathione (GSH), a key intracellular antioxidant, and the enzymes involved in its metabolism. nih.gov

Table 1: Effects of Carbamate Insecticides on Oxidative Stress Markers

| Carbamate | Model System | Observed Effects |

|---|---|---|

| Carbofuran | Rat Brain | Increased lipid peroxidation; Induced superoxide dismutase (SOD) and catalase activity. jpmsonline.com |

| Aldicarb (B1662136) | CHO-K1 cells | Depletion of reduced glutathione (GSH); Induction of glutathione reductase (GR). |

This table presents findings from studies on carbamates structurally and mechanistically similar to this compound, illustrating the general oxidative stress response induced by this class of insecticides.

The cellular damage and oxidative stress induced by pesticides can trigger inflammatory responses. nih.gov The immune system recognizes the chemical agents or the resulting cellular damage as a threat, leading to the activation of inflammatory signaling pathways. nih.gov This can result in the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis. researchgate.net Necrosis, on the other hand, is a form of cell death resulting from acute cellular injury. researchgate.net Carbamate pesticides have been shown to induce both apoptosis and necrosis in various cell types. flvc.orgnih.gov

The induction of apoptosis by carbamates can be mediated through multiple pathways, including the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. flvc.org Studies on carbamates like ziram (B1684391) and thiram (B1682883) have demonstrated a significant increase in the intracellular level of active caspase-3 in human natural killer cells. flvc.org Furthermore, the release of mitochondrial cytochrome c is another key event in the apoptotic cascade that has been observed following exposure to these carbamates. flvc.org This suggests that the mitochondrial pathway of apoptosis is involved in carbamate-induced cell death. flvc.org At higher concentrations, carbamates can also induce necrosis, which is characterized by cell swelling and lysis. flvc.org

Mitochondria are critical organelles responsible for cellular energy production and are also central to the regulation of cell death pathways. nih.gov There is growing evidence that mitochondria are a target for many pesticides, including carbamates. nih.govresearchgate.net Mitochondrial dysfunction has been proposed as a potential cause of developmental defects associated with pesticide exposure. nih.gov

Exposure to certain pesticides can lead to morphological changes in mitochondria, such as fragmentation. mdpi.com Functionally, this can manifest as a decrease in intracellular ATP levels. mdpi.com Some pesticides have been reported to directly inhibit the mitochondrial electron transport chain, which is crucial for ATP synthesis. mdpi.com Carbamates have also been reported to interact with mitochondrial translocator proteins, which can disrupt mitochondrial lipid metabolism and function. researchgate.net Furthermore, the oxidative stress induced by carbamates can lead to damage of mitochondrial DNA. nih.gov

Table 2: Research Findings on Carbamate-Induced Mitochondrial Dysfunction

| Carbamate | Model System | Key Findings |

|---|---|---|

| Carbaryl (B1668338) | Multiple Cell Lines | Did not induce mitochondrial fragmentation or functional damage in the studied models. mdpi.com |

| General Carbamates | In Vitro Studies | Can interact with mitochondrial translocator proteins, disrupting lipid metabolism and function. researchgate.net |

This table includes data on carbaryl and general findings for carbamates, as well as a related acetylcholinesterase inhibitor, to illustrate the potential for mitochondrial toxicity.

The culmination of the aforementioned toxicological events—oxidative stress, inflammation, apoptosis, and mitochondrial dysfunction—can lead to cellular degeneration and the formation of lesions in various tissues. In the context of carbamate exposure, this is particularly relevant to the nervous system.

Studies on the closely related carbamate, Fenobucarb (B33119) (BPMC), in zebrafish have demonstrated significant cellular degeneration. herts.ac.uk Exposure to BPMC resulted in damage to central and peripheral motor neurons, as well as axon and myelin degeneration. herts.ac.uk This cellular damage is a direct consequence of the molecular pathways activated by the pesticide, including increased ROS production and caspase activation. herts.ac.uk While specific histopathological studies on this compound are scarce, the findings for Fenobucarb provide a strong indication of the potential for this compound to cause similar degenerative effects.

Neurotoxicological Mechanisms of this compound

The primary and most well-understood neurotoxicological mechanism of this compound, and carbamates in general, is the inhibition of acetylcholinesterase (AChE). nih.govnih.gov AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. nih.govnih.gov

The mechanism of inhibition involves the carbamylation of the serine hydroxyl group in the active site of the AChE enzyme. nih.govnih.gov This binding is reversible, which distinguishes it from the irreversible inhibition caused by organophosphate pesticides. nih.gov The carbamylated enzyme is temporarily inactive, leading to an accumulation of acetylcholine in the synaptic cleft. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Aldicarb |

| BPMC (Fenobucarb) |

| Carbaryl |

| Carbofuran |

| Cytochrome c |

| Glutathione |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Propoxur (B1679652) |

| Thiram |

| Tumor necrosis factor-alpha (TNF-α) |

Direct Neuronal Damage and Degeneration

Exposure to carbamate insecticides can lead to direct damage and death of neuronal cells. Studies on the related carbamate Fenobucarb in zebrafish models have demonstrated significant damage to both central nervous system and peripheral motor neurons. nih.govresearchgate.net This neuronal damage is often dose-dependent and is linked to pathways of oxidative stress and apoptosis. nih.govresearchgate.net The induction of caspase 3 and caspase 9 activation following exposure points to the involvement of the mitochondrial apoptotic pathway in neuronal cell death. nih.gov In rats, exposure to another carbamate, Carbosulfan, during embryonic development led to distinct changes in Purkinje cells in the cerebellum, indicating that specific neuronal populations are vulnerable. nih.gov

Axonal and Myelin Sheath Integrity Alterations

The structural integrity of axons and their protective myelin sheaths is critical for proper neuronal function. Carbamate exposure has been shown to compromise both of these components. Research indicates that Fenobucarb induces both axonal and myelin degeneration in a dose-dependent manner in zebrafish larvae. nih.govresearchgate.net This finding is consistent with observations for other carbamates, where delayed axonal peripheral neuropathy has been reported following acute poisoning. This suggests that beyond the immediate cholinergic crisis, carbamates can initiate a secondary phase of neurotoxicity characterized by structural damage to nerve fibers.

Neural Stem Cell Population Dynamics

Neural stem cells (NSCs) are crucial for brain development and plasticity, and their populations can be affected by environmental toxicants. nih.gov These multipotent cells are responsible for generating new neurons, astrocytes, and oligodendrocytes. nih.gov Currently, there is a lack of specific research data on the effects of this compound on the dynamics of neural stem cell populations, including their proliferation, differentiation, and viability. Investigating how this compound exposure might alter NSC pools is a critical area for future research to fully understand its potential long-term impacts on the nervous system.

Gene Expression Modulation in Neural Development

Exposure to carbamates during critical developmental windows can significantly alter the expression of genes essential for the proper formation and function of the nervous system. In zebrafish exposed to Fenobucarb, researchers observed a significant downregulation of several key marker genes involved in nervous system development. nih.gov These findings suggest a broad disruption of fundamental neurodevelopmental processes.

Table 1: Impact of Fenobucarb Exposure on Neural Development Gene Expression in Zebrafish

| Gene | Function | Effect of Exposure | Reference |

| a1-tubulin | Cytoskeletal formation, axonal guidance | Downregulated | nih.gov |

| shha | (Sonic hedgehog a) Neuronal differentiation, patterning | Downregulated | nih.gov |

| elavl3 | Neuronal differentiation and maintenance | Downregulated | nih.gov |

| gap43 | Axonal growth, synaptogenesis | Downregulated | nih.gov |

| syn2a | (Synapsin IIa) Synapse function, neurotransmitter release | Downregulated | nih.gov |

| gfap | (Glial Fibrillary Acidic Protein) Astrocyte structure | Downregulated | nih.gov |

| mbp | (Myelin Basic Protein) Myelin sheath formation | Downregulated | nih.govresearchgate.net |

| manf | (Mesencephalic Astrocyte-Derived Neurotrophic Factor) Neuronal survival | Downregulated | nih.gov |

This modulation of gene expression highlights the potential for this compound and related compounds to interfere with the fundamental genetic programs that orchestrate the construction of the nervous system.

Developmental Toxicity Mechanisms

The mechanisms underlying the developmental toxicity of carbamates like this compound are multifactorial, extending beyond simple AChE inhibition. Embryonic exposure can trigger a cascade of deleterious cellular events that disrupt normal development. Studies using zebrafish and rat models have identified several key pathways involved in the developmental neurotoxicity of carbamates.

Key mechanisms include:

Oxidative Stress : Carbamate exposure has been shown to significantly increase the production of reactive oxygen species (ROS) and cause a rise in malondialdehyde, a marker of lipid peroxidation. nih.govnih.gov This is often accompanied by a depletion of endogenous antioxidants like glutathione. nih.gov

Apoptosis : Increased activation of caspase 3 and caspase 9 indicates that programmed cell death is a significant mechanism of carbamate-induced developmental damage. nih.gov

Inflammation : In zebrafish, Fenobucarb exposure led to neutrophil infiltration in the spinal cord, indicating an inflammatory response. nih.gov

Disruption of Neurogenesis and Synaptogenesis : The downregulation of critical developmental genes (as detailed in section 4.2.6) suggests that carbamates interfere with the birth of new neurons and the formation of functional synapses. nih.govnih.gov

Impaired Myelination : Reduced expression of the mbp gene points to a direct impact on the process of myelination, which is essential for rapid nerve impulse conduction. nih.govresearchgate.net

Collectively, these pathways demonstrate that developmental exposure to carbamates can lead to significant morphological and functional deficits in the nervous system through the induction of oxidative stress, inflammation, apoptosis, and the disruption of core genetic programs for neural development. nih.gov

Embryonic and Larval Stage Vulnerability

The embryonic and larval stages of organisms are particularly susceptible to the toxic effects of chemical compounds due to the rapid cell division, differentiation, and development occurring during these periods. While specific studies on the embryonic and larval vulnerability to this compound are limited, research on other carbamate insecticides provides insight into the potential risks.

For instance, studies on the carbamate insecticide bendiocarb (B1667985) have demonstrated adverse effects on the embryonic development of zebrafish. mdpi.com Exposure to bendiocarb resulted in developmental abnormalities, including tail malformations and reduced body length. mdpi.com Similarly, exposure to the carbamate propoxur has been shown to cause developmental delays in zebrafish embryos. nih.gov These findings suggest that carbamates as a class of compounds can interfere with critical developmental processes. The heightened sensitivity of these early life stages is a significant factor in assessing the environmental impact of such insecticides.

Underlying Molecular and Cellular Perturbations

The primary molecular perturbation caused by this compound is the inhibition of acetylcholinesterase (AChE). nih.govnih.gov Carbamates bind to the active site of AChE, preventing the breakdown of acetylcholine. nih.gov This inhibition is typically reversible, but the accumulation of acetylcholine can lead to a state of constant nerve stimulation. nih.govnih.gov

Beyond AChE inhibition, other molecular and cellular effects have been observed with carbamate insecticides. Studies on fenobucarb have indicated that its developmental neurotoxicity in zebrafish may involve pathways related to inflammation, oxidative stress, degeneration, and apoptosis. nih.govresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, has been identified as a potential mechanism of toxicity for other carbamates as well. mdpi.com Research on bendiocarb has also suggested that it can induce oxidative stress in aquatic vertebrates. mdpi.com These findings point to a multi-faceted toxicological profile for carbamates that extends beyond their primary neurotoxic action.

Genotoxicity and Mutagenicity Studies

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Mutagenicity is the capacity of a chemical to induce or increase the frequency of mutations in an organism. The genotoxic and mutagenic potential of this compound and other carbamates has been a subject of scientific investigation.

DNA Damage and Repair Mechanisms

Certain carbamate insecticides have been shown to induce DNA damage. A significant finding related to a product containing this compound, BUX-TEN, is that its N-nitroso derivative can cause numerous single-strand breaks in the DNA of normal human skin cells. nih.gov Notably, these breaks were not repaired by the cell's normal DNA repair mechanisms in the same way as damage from UV radiation or ionizing radiation is repaired, suggesting an irreversible alteration of the DNA. nih.gov

In a broader context, various pesticides have been shown to induce unscheduled DNA synthesis, a hallmark of DNA repair, in human cells in culture. nih.gov The process of DNA repair is a complex cellular response to DNA damage, involving multiple pathways to correct different types of lesions. frontiersin.org The finding that nitrosated this compound can cause persistent DNA damage highlights a significant genotoxic concern. nih.gov The comet assay, a method to detect DNA damage, has been used to demonstrate the DNA-damaging potential of other carbamates like aldicarb sulfone. trdizin.gov.trresearchgate.net

Chromosomal Aberrations

Chromosomal aberrations are changes in the structure or number of chromosomes and are a hallmark of genotoxicity. Studies on several heterocyclic N-methylcarbamate pesticides, such as benfuracarb, carbosulfan, and furathiocarb, have demonstrated their ability to induce micronuclei in the bone marrow of mice. nih.gov The formation of micronuclei is an indicator of chromosomal damage or interference with the cell division process. nih.gov

Carcinogenic Mechanisms

The International Agency for Research on Cancer (IARC) has not classified this compound as a human carcinogen. nih.govnih.gov However, the potential carcinogenic mechanisms of carbamate insecticides continue to be an area of research and public health interest.

The genotoxic potential of some carbamates, particularly their ability to cause DNA damage and chromosomal aberrations, provides a plausible mechanism through which they could potentially contribute to carcinogenesis. nih.govnih.gov The formation of N-nitroso derivatives of carbamates, which have been shown to be mutagenic, is another area of concern. nih.gov Additionally, some carbamates have been investigated for their potential to act as tumor promoters. For example, a study on ethiofencarb (B1671403) suggested it may have promoting activity for rat liver carcinogenesis at high doses. nih.gov While this compound itself has not been identified as a carcinogen, the broader class of carbamate insecticides has been associated with mechanisms that are relevant to the process of cancer development. pan-europe.info

Proposed Molecular Pathways in Tumorigenesis

Direct evidence and specific molecular pathways of tumorigenesis for this compound are not well-documented in scientific literature. Much of the understanding is extrapolated from studies on the broader class of N-methylcarbamate insecticides.

One proposed indirect pathway involves the formation of N-nitroso derivatives. While N-methylcarbamate insecticides themselves have not been found to be mutagenic, their N-nitroso derivatives, which can be formed in the body, have demonstrated significant mutagenic potential in laboratory studies. nih.gov N-nitrosation can greatly increase the cytotoxicity and mutagenicity of N-methylcarbamates. nih.gov This suggests a potential genotoxic mechanism if this compound were to be metabolized into a nitroso compound.

Another potential non-genotoxic mechanism that has been identified for parent N-methylcarbamate insecticides is the inhibition of gap junctional intercellular communication. nih.gov This process is crucial for maintaining tissue homeostasis, and its disruption is considered a hallmark of tumor promotion. By inhibiting this communication, cells may escape the growth-regulatory signals from neighboring cells, potentially leading to uncontrolled proliferation. nih.gov

It is also worth noting that some carbamate insecticides have been investigated for their potential as chemotherapeutic agents due to their ability to inhibit cellular metabolism, including energy, protein, and nucleic acid metabolism, which can lead to cell regression and death in cancer cells. nih.gov This highlights the complex and sometimes contradictory roles that these compounds can play in cellular processes.

Metabolism and Biotransformation of Bufencarb

Metabolic Pathways in Biological Systems

The metabolism of Bufencarb can be categorized into Phase I reactions, which introduce or expose functional groups (hydrolysis and oxidation), and Phase II reactions, where these modified compounds are conjugated with endogenous molecules to increase water solubility. epa.gov

The initial and most significant step in the detoxification of this compound is the hydrolytic cleavage of its carbamate (B1207046) ester bond. frontiersin.orgplos.org This reaction is catalyzed by hydrolytic enzymes, primarily in the liver. nih.govnih.gov The hydrolysis of the ester linkage breaks the molecule into its constituent phenol, 3-(1-methylbutyl)phenol and/or 3-(1-ethylpropyl)phenol, and N-methylcarbamic acid. N-methylcarbamic acid is inherently unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide. frontiersin.org This hydrolytic degradation is a crucial detoxification step, as the cleavage of the carbamate ester almost invariably leads to a significant reduction in toxicity. epa.gov The rate of non-enzymatic hydrolysis is known to increase with a rise in either pH or temperature. herts.ac.uk

In parallel with hydrolysis, this compound is subject to oxidative metabolism, a common pathway for carbamate insecticides. epa.gov These Phase I reactions are typically mediated by cytochrome P450 monooxygenases. Based on the metabolism of structurally similar N-methylcarbamates, the primary oxidative transformations anticipated for this compound include:

Aromatic Ring Hydroxylation: The introduction of a hydroxyl (-OH) group onto the benzene (B151609) ring.

N-Methyl Hydroxylation: Oxidation of the N-methyl group to form an N-hydroxymethyl derivative.

Alkyl Side-Chain Oxidation: Hydroxylation at various positions on the sec-butyl or sec-amyl side chains.

Unlike hydrolysis, which is generally a detoxification reaction, the products of oxidation may retain a degree of biological activity and toxicity. epa.gov

The phenolic and hydroxylated metabolites generated during Phase I (hydrolysis and oxidation) are subsequently processed through Phase II conjugation reactions. epa.gov These reactions involve the attachment of endogenous, water-soluble molecules, which significantly increases the polarity of the metabolites, thereby facilitating their elimination from the body, primarily via urine. nih.gov The principal conjugation reactions for carbamate metabolites in mammalian systems are:

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfate (B86663) group.

These water-soluble conjugates are rapidly absorbed from the gut and are almost quantitatively excreted. epa.gov

Table 1: Summary of this compound Metabolic Pathways

| Metabolic Phase | Pathway | Description | Primary Products |

| Phase I | Hydrolysis | Cleavage of the carbamate ester bond. | Phenolic metabolites, Methylamine, CO2 |

| Phase I | Oxidation | Introduction of hydroxyl groups via cytochrome P450 enzymes. | Hydroxylated ring, N-methyl, and side-chain metabolites |

| Phase II | Conjugation | Attachment of endogenous molecules to Phase I metabolites. | Glucuronide and sulfate conjugates |

While the fundamental metabolic pathways of hydrolysis, oxidation, and conjugation are generally conserved across different species, including mammals and insects, the specific rates and metabolite profiles can vary significantly. Research on other carbamates has shown that differences in the rate of metabolic detoxification are a key factor contributing to their selective toxicity.

Mammalian systems, particularly the liver, typically possess robust enzymatic machinery for the rapid hydrolysis and conjugation of carbamates, leading to efficient detoxification and excretion. nih.govnih.gov In contrast, while insects also metabolize these compounds, the rates can be slower, allowing the parent compound to exert its toxic effect on the nervous system. Specific comparative metabolic data for this compound is not extensively detailed in available literature, but it is known to be rapidly metabolized in animals. usu.edu

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound is dependent on the action of several key enzyme systems. These enzymes are responsible for catalyzing the Phase I and Phase II reactions that constitute its metabolic fate.

Esterase Activity: The hydrolytic degradation of this compound is primarily mediated by a class of enzymes known as carboxylesterases (CarE), which are abundant in the liver and other tissues. nih.gov Carboxylesterases are B-type esterases that efficiently catalyze the hydrolysis of the ester linkage in carbamates. plos.org This enzymatic action is the principal mechanism for detoxifying this compound and other carbamate insecticides. plos.orgnih.gov The high efficiency of these enzymes in mammals contributes to the relatively rapid metabolism of the compound. usu.edu

Amidase Activity: Carbamates possess both an ester and an amide linkage. While the hydrolysis of the ester bond by carboxylesterases is the predominant metabolic pathway, the potential for enzymatic cleavage of the C-N amide bond by amidase enzymes also exists. However, for aryl N-methylcarbamates like this compound, this is considered a minor pathway compared to the well-established and rapid hydrolysis of the ester group.

Table 2: Key Enzymes in this compound Biotransformation

| Enzyme Class | Specific Enzyme(s) | Metabolic Role | Reaction Catalyzed |

| Hydrolases | Carboxylesterases (CarE) | Detoxification (Phase I) | Hydrolysis of the carbamate ester bond |

| Oxidoreductases | Cytochrome P450 Monooxygenases | Metabolism (Phase I) | Oxidation of the aromatic ring, N-methyl group, and alkyl side-chain |

| Transferases | UDP-glucuronosyltransferases, Sulfotransferases | Detoxification & Excretion (Phase II) | Conjugation of hydroxylated metabolites with glucuronic acid or sulfate |

Cytochrome P450 Monooxygenases (CYP450)

The primary oxidative attacks by CYP450 on carbamates can include:

Hydroxylation of the aromatic ring: This process introduces a hydroxyl (-OH) group onto the phenyl ring of this compound.

Oxidation of the alkyl side chains: The ethylpropyl and methylbutyl groups on the this compound isomers are potential sites for hydroxylation.

N-demethylation: The N-methyl group on the carbamate moiety can be oxidized and removed.

These oxidative reactions, facilitated by CYP450, result in metabolites that are more polar than the parent this compound molecule. This increased polarity makes them more susceptible to the subsequent conjugation reactions of Phase II metabolism.

Glutathione (B108866) S-Transferases (GST)

Glutathione S-Transferases (GSTs) are key Phase II enzymes that catalyze the conjugation of electrophilic compounds with glutathione, a tripeptide. nih.gov This process is a major detoxification pathway, as the resulting glutathione conjugates are significantly more water-soluble and are readily eliminated from the body.

For this compound, metabolites produced during Phase I oxidation by CYP450 can create electrophilic sites on the molecule. These activated intermediates can then serve as substrates for GSTs. The resulting glutathione-conjugated metabolites are then typically further processed into mercapturic acids before being excreted. While direct evidence of this compound conjugation by GST is scarce, a 1974 study noted that most of its metabolites in a model ecosystem were found as conjugates or other polar metabolites, which is consistent with the involvement of pathways such as glutathione conjugation.

Table 1: Postulated Metabolic Pathways for this compound

| Phase | Enzyme System | Potential Reaction | Resulting Metabolite Type |

|---|---|---|---|

| Phase I | Esterases | Hydrolysis of carbamate ester bond | Phenolic metabolites + Methylcarbamic acid |

| Phase I | CYP450 | Aromatic & Aliphatic Hydroxylation | Hydroxylated metabolites |

| Phase II | GST, UGTs* | Conjugation with glutathione or glucuronic acid | Water-soluble conjugates |

*UGTs (UDP-glucuronosyltransferases) are another major class of Phase II enzymes that likely play a role.

Toxicokinetics and Pharmacokinetics of this compound and its Metabolites

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance. As an older pesticide, detailed pharmacokinetic studies for this compound that meet modern standards are not widely available. However, general principles from other carbamates and limited data allow for a qualitative description of its kinetic profile.

Absorption and Distribution Dynamics

Upon oral ingestion, carbamate insecticides are generally absorbed from the gastrointestinal tract. nih.gov Following absorption, this compound would be distributed via the bloodstream to various tissues, with the liver being the primary site of metabolism. nih.gov One report notes that this compound is rapidly metabolized in animals, which suggests a relatively quick distribution to metabolic tissues and a low potential for bioaccumulation. usu.edu

Excretion Pathways and Metabolite Fate

The primary goal of metabolism is to facilitate the excretion of foreign compounds. For carbamates, the degradation products from liver metabolism are primarily excreted by the kidneys into the urine and by the liver into the bile, which is then eliminated in the feces. nih.govnih.gov Studies on other carbamates in rats have shown that after oral administration, only minor quantities of the parent compound and its immediate metabolites are found in the urine, suggesting that fecal excretion of metabolites is a significant pathway. nih.gov The metabolites excreted are typically the more polar, conjugated forms produced during Phase II metabolism. epa.gov

Bioavailability and Systemic Exposure of Metabolites

The systemic bioavailability of orally ingested this compound is expected to be moderate and influenced by first-pass metabolism in the liver. Due to its rapid metabolism, the systemic exposure to the parent this compound molecule is likely to be transient. usu.edu The main circulating substances in the blood following exposure would likely be the hydrolyzed phenolic metabolites and their subsequent conjugates. Water-soluble conjugates formed in the liver are generally considered bioavailable in the sense that they are absorbed from the gut and distributed systemically before being eliminated, primarily in the urine. epa.gov

Table 2: Summary of Compound Names Mentioned

| Compound Name | Type |

|---|---|

| This compound | Parent Compound (Insecticide) |

| m-(1-Methylbutyl)phenyl methylcarbamate | Isomer of this compound |

| m-(1-Ethylpropyl)phenyl methylcarbamate | Isomer of this compound |

| Glutathione | Endogenous Tripeptide |

Environmental Fate and Ecotoxicological Mechanisms of Bufencarb

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Bufencarb, the primary abiotic pathways are photolytic and hydrolytic degradation.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. For aromatic carbamate (B1207046) pesticides like this compound, direct photodegradation is an important transformation process. The mechanism is primarily initiated by the singlet excited state (S*) of the molecule upon absorption of light energy. nih.gov

This excitation can lead to the cleavage of the C-O bond in the ester group, generating radical cations (S•+) and phenoxyl radicals (S-O•). nih.gov These highly reactive intermediates can then undergo further reactions, such as abstracting hydrogen from solvent molecules, leading to the breakdown of the parent compound. nih.gov While this general mechanism is understood for aromatic carbamates, specific studies detailing the quantum yield, reaction kinetics, and photoproducts of this compound are not extensively documented in scientific literature.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of carbamate insecticides in aquatic environments is highly dependent on the pH of the water. ufl.edumsu.edu Generally, carbamates are more stable in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions through a process known as alkaline hydrolysis. ufl.edumsu.edu

For this compound, it is known to be stable in neutral or acidic solutions, with the rate of hydrolysis increasing significantly with a rise in pH or temperature. researchgate.net The hydrolysis of N-methylcarbamates involves the cleavage of the carbamate ester bond. Under alkaline conditions, the hydroxyl ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the ester linkage. clemson.edu This reaction typically yields the corresponding phenol, methylamine (B109427), and carbon dioxide.

While specific kinetic data for this compound is limited, the table below presents the hydrolysis half-life of Bendiocarb (B1667985), another N-methylcarbamate insecticide, to illustrate the typical effect of pH on the degradation rate of this class of compounds.

| pH | Half-Life | Reference |

|---|---|---|

| 5.0 | 48 days | nih.gov |

| 7.0 | 81 hours | nih.gov |

| 9.0 | 45 minutes | nih.gov |

Biotic Degradation Processes in Environmental Systems

Biotic degradation, primarily carried out by microorganisms, is a crucial pathway for the dissipation of pesticides in the environment.

Microbial degradation is a significant factor in the breakdown of carbamate pesticides in both soil and aquatic ecosystems. researchgate.netfrontiersin.org this compound is reported to be fairly rapidly degraded in soil. researchgate.net The rate of microbial degradation can be influenced by factors such as soil type, temperature, moisture, and the history of pesticide application.

Interestingly, studies on the enhanced degradation of carbofuran (B1668357), a widely studied carbamate, have shown that this capability does not necessarily extend to all other carbamates. In soils where carbofuran was rapidly degraded by adapted microbial populations, this compound was not degraded at an accelerated rate. iastate.edu This suggests that the microbial pathways for degradation are specific and that cross-adaptation among different carbamate structures is not universal. iastate.edu

In aquatic environments, microbial communities present in biofilms have been shown to be capable of degrading various carbamate pesticides. nih.gov These communities can utilize the pesticides as a source of carbon and nitrogen for growth. researchgate.net

A wide array of microorganisms, including bacteria and fungi, have been identified as being capable of degrading carbamate pesticides. frontiersin.orgnih.gov While specific microbial species responsible for the degradation of this compound are not well-documented, research on other carbamates has identified several key genera.

Bacterial Genera Involved in Carbamate Degradation:

Pseudomonas frontiersin.org

Sphingobium nih.gov

Bacillus emerginginvestigators.org

Arthrobacter plos.org

Achromobacter plos.org

Micrococcus plos.org

Ochrobactrum nih.gov

Fungal Genera Involved in Carbamate Degradation:

Aspergillus frontiersin.org

Trichoderma frontiersin.org

Pichia frontiersin.org

Mucor frontiersin.org

These microorganisms can work individually or in synergistic consortia to achieve more complete degradation of the pesticide molecules. nih.gov

The microbial biotransformation of carbamate pesticides is an enzyme-driven process. The initial and most critical step in the degradation pathway of N-methylcarbamates like this compound is the hydrolysis of the carbamate ester bond. plos.orgnih.gov

This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1). plos.orgnih.gov These enzymes cleave the ester linkage, resulting in the formation of the corresponding phenol (in the case of this compound, 3-(1-methylbutyl)phenol and 3-(1-ethylpropyl)phenol) and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes to methylamine and carbon dioxide.

The resulting phenolic compounds can be further metabolized by the microorganisms through various aromatic degradation pathways, often involving ring cleavage by dioxygenase enzymes. The methylamine can be utilized by the microbes as a source of carbon and nitrogen. frontiersin.org

While specific hydrolases for this compound have not been isolated and characterized, enzymes that degrade other carbamates, such as carbofuran hydrolase (CehA or Mcd), have been studied extensively. frontiersin.org It is highly probable that a similar carboxylesterase is responsible for the initial step in this compound's microbial degradation.

Microbial Degradation in Soil and Aquatic Environments

Accelerated Biodegradation Phenomena

Enhanced or accelerated biodegradation is a phenomenon observed in soils where repeated application of a pesticide leads to a more rapid breakdown of that chemical upon subsequent applications. This occurs because microorganisms in the soil that can use the pesticide as a source of carbon or nutrients become enriched. While this process is well-documented for many pesticides, including several N-methylcarbamate insecticides, research indicates that this compound may be an exception to this trend.

In studies comparing the degradation of various carbamate insecticides in soils with a history of carbofuran use, it was found that these "conditioned" soils could rapidly degrade carbofuran and other structurally similar carbamates. However, in one notable study, this compound was not rapidly degraded in soil that showed enhanced degradation for carbofuran iastate.edu. This suggests that the microbial populations adapted to degrade carbofuran may not possess the specific enzymes required to efficiently break down this compound, despite their structural similarities as carbamates. This finding implies that cross-adaptation for accelerated biodegradation within the carbamate class is not universal and that structural nuances of the individual molecules play a significant role in their susceptibility to microbial breakdown iastate.edu. The lack of accelerated biodegradation for this compound could lead to its greater persistence in soils that have been repeatedly treated with other carbamates, a factor with important implications for its environmental fate.

Plant Metabolism and Transformation in Agricultural Systems

Once applied to agricultural systems, this compound can be taken up by plants, where it undergoes metabolic transformation. While specific studies detailing the complete metabolic pathway of this compound in various crops are limited, the metabolism of other structurally related carbamate insecticides, such as benfuracarb and carbosulfan, provides a likely model for its transformation.

In plants like cotton, bean, and corn, carbamates are often metabolized through a primary step of N-S bond cleavage epa.gov. For this compound, this would result in the formation of its corresponding phenol and, more significantly, the release of the active carbamate moiety. A key metabolic pathway for similar carbamates involves transformation into carbofuran epa.gov. Following this model, it is probable that this compound is also metabolized to carbofuran within the plant.

Once formed, carbofuran is further metabolized through oxidation reactions. Common oxidative metabolites include 3-hydroxycarbofuran. These more polar metabolites are then typically conjugated with plant components, such as sugars, to form water-soluble conjugates that can be stored in vacuoles or bound to cell wall components. This process of metabolism and conjugation is a detoxification mechanism for the plant. However, some of the intermediate metabolites, like carbofuran itself, are also potent insecticides and acetylcholinesterase inhibitors, which contributes to the systemic insecticidal activity of the parent compound.

Ecotoxicological Mechanisms in Non-Target Organisms

Aquatic Organism Responses: Mechanisms of Toxicity

This compound is classified as very toxic to aquatic life, with the potential for long-lasting effects in the aquatic environment. The primary mechanism of toxicity in aquatic organisms, including fish and invertebrates, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (B1216132).

When aquatic organisms are exposed to this compound, the carbamate moiety binds to the active site of AChE, leading to its carbamylation and inactivation. This inhibition is reversible, but it results in the accumulation of acetylcholine at nerve synapses. The excess acetylcholine leads to continuous nerve stimulation, causing a range of toxic effects. In fish, this can manifest as muscle twitching, paralysis, respiratory distress, and ultimately, death. Studies on other carbamates like aldicarb (B1662136) have shown that mortality in fish is accompanied by a significant loss of brain AChE activity nih.gov.

Aquatic invertebrates, which are also highly sensitive to AChE inhibitors, experience similar neurotoxic effects. The disruption of neuromuscular control can impair essential functions such as swimming, feeding, and predator avoidance, leading to both direct mortality and indirect ecological consequences. The sensitivity to carbamates can vary between species, which may be related to differences in uptake, metabolism, and the specific characteristics of their AChE.

Below is a table summarizing the acute toxicity of carbamate insecticides, including data for compounds structurally and mechanistically similar to this compound, on various aquatic organisms.

| Organism | Carbamate Insecticide | LC50 (96-hour) | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Carbofuran | 279 µg/L | U.S. EPA ECOTOX |

| Bluegill (Lepomis macrochirus) | Carbofuran | 142 µg/L | U.S. EPA ECOTOX |

| Daphnia magna | Carbofuran | 32 µg/L | U.S. EPA ECOTOX |

| Channel Catfish (Ictalurus punctatus) | Aldicarb | 9.7 mg/L (48-hour) | nih.gov |

Avian Toxicity: Mechanistic Studies

This compound is recognized as being highly toxic to avian species herts.ac.uk. The primary mechanism of this toxicity is the inhibition of acetylcholinesterase (AChE) in the brain and nervous system, which is a common mode of action for all carbamate insecticides. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in cholinergic overstimulation.

In birds, symptoms of carbamate poisoning include salivation, tremors, convulsions, and respiratory failure, which can lead to death scielo.br. The degree of AChE inhibition is a key biomarker for assessing exposure to and the effects of anticholinesterase pesticides in birds. Studies on wild birds exposed to various organophosphorus and carbamate insecticides have established that a depression in brain AChE activity of 50% or more compared to normal levels is indicative of poisoning and is often associated with mortality researchgate.net.

Insect Pollinator (e.g., Honeybee) Toxicity: Molecular Underpinnings

This compound is moderately toxic to honeybees (Apis mellifera) and other insect pollinators herts.ac.uk. The molecular mechanism of this toxicity is the inhibition of acetylcholinesterase (AChE) in the insect's nervous system. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing hyperexcitation of the nervous system, paralysis, and death.

Honeybees, like other insects, possess detoxification enzyme systems that can metabolize xenobiotics, including pesticides. The most important of these are the cytochrome P450 monooxygenases (P450s) nih.gov. These enzymes can break down insecticides into less toxic metabolites, reducing their harmful effects. The tolerance of a honeybee to a particular insecticide is often dependent on the efficiency of its P450-mediated metabolism.

Specific subfamilies of P450s, such as the CYP9Q family in honeybees, have been identified as being particularly effective at metabolizing certain insecticides researchgate.net. While the specific interaction of this compound with honeybee P450s has not been detailed, it is highly probable that these enzymes are involved in its detoxification. The moderate toxicity of this compound to honeybees, as opposed to high toxicity, may be attributable to its metabolism by these P450 enzymes. However, the presence of other chemicals, such as certain fungicides that can inhibit P450 activity, could lead to synergistic effects, increasing the toxicity of this compound to honeybees.

Soil Microbial Community Impact and Functional Alterations

The application of pesticides to agricultural soils can have significant impacts on the soil microbial community, affecting its structure, diversity, and functional capabilities. Carbamate insecticides like this compound can influence soil microorganisms by acting as either a source of carbon and nutrients for some microbes or as a toxic substance to others.

Studies on the effects of pesticides on soil health often measure changes in microbial biomass and the activity of key soil enzymes that are crucial for nutrient cycling. These enzymes include dehydrogenase, urease, and phosphatase.

Urease is a key enzyme in the nitrogen cycle, responsible for the hydrolysis of urea to ammonia.

Phosphatases are crucial for the mineralization of organic phosphorus, making it available for plant uptake.

Insufficient Data to Generate Article on the

A comprehensive search for specific data regarding the bioaccumulation and biotransformation of the chemical compound this compound has yielded insufficient quantitative information to generate a detailed and scientifically accurate article as per the requested outline.

General findings for carbamate pesticides suggest a low potential for bioaccumulation due to their tendency to be metabolized by organisms. The primary metabolic pathways for carbamates include hydrolysis, oxidation, and conjugation, which facilitate their excretion. However, without specific studies on this compound, it is not possible to provide the detailed research findings and data tables required by the user's instructions. One available resource explicitly states that there are no known metabolites of this compound, highlighting the scarcity of detailed research on this specific compound.

The user's strict adherence to the provided outline and the exclusion of information outside its scope cannot be met without the necessary specific data. Generating an article under these constraints would lead to a document lacking the scientific rigor and detailed information requested.

Therefore, the article on the "," focusing on "Bioaccumulation and Biotransformation in Ecological Food Chains," cannot be produced at this time due to the lack of specific scientific data on this compound.

This compound is a carbamate insecticide that functions primarily by inhibiting acetylcholinesterase (AChE) herts.ac.ukescholarship.org. It is a mixture of two isomers: m-(1-Ethylpropyl)phenyl methylcarbamate and m-(1-Methylbutyl)phenyl methylcarbamate nih.gov. This document focuses on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies related to this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Bufencarb

SAR Analysis for Biological Activity and Toxicity

SAR analysis qualitatively or quantitatively relates chemical structure to biological activity or toxicity researchgate.netnih.gov. For carbamate (B1207046) insecticides like Bufencarb, the biological activity (insecticidal efficacy) and toxicity in non-target organisms stem from their ability to inhibit AChE herts.ac.ukescholarship.orgnih.gov. Carbamates inhibit cholinesterases by carbamoylation of the active site, forming unstable complexes nih.gov. This reversible inhibition disrupts the normal function of the nervous system nih.gov.

Identification of Pharmacophore and Toxicophore Features

In the context of carbamate insecticides and their interaction with AChE, the pharmacophore features are the structural elements necessary for binding to and inhibiting the enzyme's active site nih.gov. For phenyl methylcarbamates such as this compound, the methylcarbamate moiety is essential for the carbamoylation of the serine hydroxyl group in the active site of AChE nih.gov. The phenolic part of the molecule also plays a significant role in binding interactions with the enzyme pocket escholarship.org.

Toxicophore features in this class of compounds overlap significantly with pharmacophore features, as the mechanism of toxicity is the same as the mechanism of insecticidal action – AChE inhibition nih.gov. Structural elements that enhance the binding affinity to AChE or the rate of carbamoylation contribute to increased potency, which translates to both higher efficacy as an insecticide and greater toxicity to non-target organisms possessing similar cholinesterase enzymes escholarship.orgnih.gov.

Structural Modifications and Impact on Target Interaction

SAR studies on phenyl carbamates have explored the impact of substituents on the phenyl ring on AChE inhibition escholarship.org. Research indicates that alkyl groups at the meta position of the phenyl ring can lead to improved AChE inhibition escholarship.org. For this compound, which has branched alkyl substituents (1-ethylpropyl and 1-methylbutyl) at the meta position nih.gov, this structural feature is relevant to its activity. Conversely, excessively bulky substituents on the phenyl ring are suggested to potentially decrease activity by physically blocking access to the catalytic site of AChE escholarship.org. Electron-donating groups (EDGs) on the phenyl ring of carbamates have been shown to increase activity escholarship.org. These findings highlight how modifications to the phenyl moiety can modulate the strength and specificity of the interaction with the AChE enzyme, thereby influencing both efficacy and toxicity.

QSAR Modeling for Predictive Toxicology and Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to build predictive models that correlate molecular descriptors with biological endpoints ijpsr.comui.ac.id. QSAR is applied to predict various properties, including toxicity and environmental fate, based on chemical structure nih.govresearchgate.net.

Computational Descriptors and Their Correlation with Biological Endpoints

QSAR models for pesticides, including carbamates, utilize a variety of computational descriptors to capture different aspects of molecular structure and properties ui.ac.idresearchgate.netrsc.org. These descriptors can include:

Physicochemical descriptors: Such as the octanol-water partition coefficient (logP), which represents lipophilicity and influences a compound's absorption, distribution, metabolism, and excretion nih.govresearchgate.netresearchgate.netchemsafetypro.com.

Topological descriptors: These describe the connectivity and branching of atoms in a molecule researchgate.netnih.gov.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges or energy levels, which can influence interactions with biological targets researchgate.netnih.gov.

These descriptors are used in statistical models (e.g., multiple linear regression, neural networks) to find correlations with biological endpoints like toxicity values (e.g., LD50) or efficacy measures ui.ac.idresearchgate.netnih.gov.

Predictive Models for Environmental Fate and Ecotoxicity

QSAR models are widely used to predict the environmental fate and ecotoxicity of chemicals nih.govresearchgate.net. Parameters such as bioconcentration factor (BCF), biodegradation rates, and sorption coefficients can be estimated using QSARs based on molecular structure and physicochemical properties nih.govresearchgate.netchemsafetypro.com.

This compound has been included in QSAR studies assessing the toxicity of pesticides to non-target organisms like honeybees researchgate.netqsardb.org. These studies aim to predict toxicity based on the chemical structure of the pesticides. For instance, this compound was part of a dataset used to develop QSAR models for honeybee contact toxicity (expressed as log 1/LD50) researchgate.netqsardb.org. Different modeling approaches, including multiple regression and neural networks, were employed, using various descriptors to build predictive models researchgate.net. The observed contact toxicity value for this compound in one such study was reported as 3.14 (log 1/LD50, μmol/Bee) researchgate.netqsardb.org.

Table 1 presents observed and calculated contact toxicity values for several insecticides, including this compound, from a QSAR modeling study on bee toxicity. researchgate.netqsardb.org

| Nb | Insecticide | Observed (log 1/LD50, μmol/Bee) | Calculated (Consensus Model) | Calculated (MRA Model) | Calculated (TLP Model) | Calculated (SVM Model) |

| 1 | Acephate | 2.19 | 2.03 | 1.90 | 2.14 | 2.02 |

| 8 | This compound | 3.14 | 3.09 | 3.18 | 3.07 | 2.93 |

| 9 | Carbaryl (B1668338) | 3.16 | 2.95 | 3.15 | 3.13 | 3.02 |

| 10 | Carbofuran (B1668357) | 3.79 | 3.11 | 3.11 | 3.09 | 3.60 |

Note: Data extracted from a QSAR modeling study on pesticide toxicity to bees. researchgate.netqsardb.org

These models demonstrate the potential of QSAR to predict the ecotoxicity of this compound and other pesticides based on their structural characteristics researchgate.net.

Predictive Models for Mammalian Toxicity and Neurotoxicity

QSAR modeling is also applied to predict mammalian toxicity, including acute oral toxicity (e.g., LD50) and neurotoxicity rsc.orgresearchgate.netnih.goveuropa.eumdpi.comeuropa.eumdpi.com. For carbamates like this compound, which are known neurotoxins due to their AChE inhibition, predicting neurotoxicity is particularly relevant nih.govmdpi.com.

QSAR models for mammalian toxicity often incorporate descriptors related to lipophilicity and electronic properties, as these factors influence how a compound is absorbed, distributed to target sites (like the nervous system), and interacts with biological molecules rsc.orgresearchgate.netnih.gov. Studies have developed QSAR models to predict the acute oral mammalian toxicity of various organic compounds, including pesticides, using molecular descriptors rsc.orgnih.gov.

Predictive models for neurotoxicity are an active area of research, often focusing on identifying molecular initiating events (MIEs) in adverse outcome pathways (AOPs) related to neurotoxicity mdpi.comeuropa.eunih.govnih.gov. While specific QSAR models solely focused on predicting this compound's mammalian neurotoxicity were not prominently detailed in the search results, the general principles and methodologies of QSAR for predicting mammalian toxicity and neurotoxicity in pesticides and related compounds are well-established and applicable europa.eumdpi.comeuropa.eunih.govnih.gov. These models contribute to screening and prioritizing chemicals based on their potential to cause adverse effects in mammals europa.eumdpi.com.

Resistance Mechanisms and Management Strategies in Pest Populations

Biochemical Resistance Mechanisms

The primary line of defense for insects against insecticides like bufencarb lies in their biochemical machinery. Pests have evolved sophisticated enzymatic systems to detoxify the insecticide or have developed alterations in the target site, rendering the insecticide less effective.

Target Site Insensitivity: AChE Mutations and Alterations

This compound, like other carbamate (B1207046) insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition leads to the continuous stimulation of nerve cells, resulting in paralysis and death of the insect.

A primary mechanism of resistance to carbamates is the alteration of the AChE enzyme itself, making it less sensitive to inhibition by the insecticide. This target site insensitivity is often the result of point mutations in the gene encoding AChE (Ace-1).

In the brown planthopper, Nilaparvata lugens, altered AChE has been identified as a major mechanism of resistance to carbamate insecticides. One study demonstrated that the AChE of a fenobucarb-resistant strain was significantly less sensitive to inhibition by the insecticide compared to the AChE from a susceptible strain researchgate.net. A field population of N. lugens with a resistance ratio of 2.43 to fenobucarb (B33119) showed a 2.61-fold increase in AChE insensitivity, indicating a strong correlation between the two semanticscholar.org. However, a separate investigation into the Ace-1 gene of fenobucarb-resistant N. lugens strains from Korea did not find any of the previously reported mutations associated with carbamate resistance, suggesting that other, yet unidentified, mutations or mechanisms might be at play in these populations nih.gov.

Similarly, in the green rice leafhopper, Nephotettix cincticeps, insensitivity of cholinesterase has long been recognized as a cause of resistance to carbamate insecticides nih.govepa.gov. Studies have shown that this resistance is mainly controlled by a single, incompletely dominant autosomal factor linked to the gene responsible for the insensitive AChE jst.go.jp.

While specific mutations in the Ace-1 gene conferring resistance to this compound have not been explicitly detailed in the searched literature for these rice pests, a common mutation found in other insect species that confers broad resistance to carbamates is the G119S substitution. This mutation, a change from glycine to serine at position 119 of the AChE protein, has been strongly associated with carbamate resistance in major disease vectors like the mosquito Anopheles gambiae.

**Table 2: Acetylcholinesterase Insensitivity in a Fenobucarb-Resistant Population of *Nilaparvata lugens***

| Population | Resistance Ratio (RR) to Fenobucarb | AChE Insensitivity (fold-increase compared to susceptible) |

|---|---|---|

| Cipunagara (field) | 2.43 | 2.61 |

Data sourced from Dono et al. (2022) semanticscholar.org

Physiological and Behavioral Resistance